![molecular formula C13H15NO B2479553 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde CAS No. 893729-66-3](/img/structure/B2479553.png)
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 . It is used for research purposes .
Chemical Reactions Analysis
Indole derivatives, such as 1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, are known to participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .Scientific Research Applications
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer therapy.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties . They can inhibit the growth of various bacteria and fungi, which makes them useful in the development of new antimicrobial drugs.
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders.
Anti-inflammatory Activity
Indole derivatives have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and asthma.
Antiviral Activity
Indole derivatives have shown antiviral properties . They can inhibit the replication of various viruses, making them potential candidates for the development of antiviral drugs.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties . They can regulate blood sugar levels and improve insulin sensitivity, which makes them useful in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have shown antimalarial properties . They can inhibit the growth of the malaria parasite, making them potential candidates for the development of antimalarial drugs.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . It plays a crucial role in plant growth and development.
Future Directions
Mechanism of Action
Target of Action
1-Ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to various targets . .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-ethyl-2,7-dimethylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-5-6-9(2)13(11)14/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLJUOPIIRDJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC(=C21)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde |
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